

# In-Depth Technical Guide to Pyrithione Sodium (CAS 3811-73-2)

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Pyrithione Sodium**, with the CAS number 3811-73-2, is the sodium salt of pyrithione (1-hydroxy-2(1H)-pyridinethione). It is a versatile and highly effective antimicrobial agent with a broad spectrum of activity against fungi, Gram-positive, and Gram-negative bacteria.[1] This technical guide provides a comprehensive overview of **Pyrithione Sodium**, focusing on its physicochemical properties, mechanisms of action, antimicrobial efficacy, toxicology, and detailed experimental protocols relevant to its study and application in research and development.

### **Physicochemical Properties**

**Pyrithione Sodium** is typically a white to off-white or yellowish-brown transparent liquid or powder.[2] It is readily soluble in water and various organic solvents, including ethanol.[2] The compound is hygroscopic and should be stored accordingly. Key physicochemical properties are summarized in the table below.



| Property                 | Value   | Reference |
|--------------------------|---|-----------|
| CAS Number               | 3811-73-2   |           |
| Molecular Formula        | C <sub>5</sub> H <sub>4</sub> NNaOS                             | [2]       |
| Molecular Weight         | 149.15 g/mol  | [1]       |
| Appearance               | White to off-white powder or yellowish-brown transparent liquid | [2]       |
| Melting Point            | 250 °C (decomposes)   |           |
| Solubility in Water      | 53% (by mass fraction)  |           |
| Solubility in Ethanol    | 19% (by mass fraction)  |           |
| Optimal pH Range for Use | 7 to 10   |           |
| рКа                      | 4.6 (thiol proton)  | [3]       |

#### **Mechanism of Action**

The antimicrobial activity of **Pyrithione Sodium** is multifaceted, primarily targeting cellular membrane transport and metal ion homeostasis. While the exact mechanism is still under investigation, it is understood to function as an ionophore, disrupting the electrochemical gradients across microbial cell membranes.[4]

#### 3.1. Disruption of Membrane Transport and Proton Motive Force

**Pyrithione Sodium** acts as a general inhibitor of membrane transport processes in both fungi and bacteria.[5][6] It is believed to collapse the transmembrane proton motive force, which is essential for ATP synthesis and the transport of nutrients.[6] The un-ionized form of pyrithione can diffuse across the cell membrane and then dissociate in the more alkaline cytoplasm, leading to an accumulation of protons and a decrease in intracellular pH. This disruption of the proton gradient inhibits the activity of various membrane-bound transport proteins.[6]

3.2. Interference with Metal Ion Homeostasis and Iron-Sulfur Cluster Damage

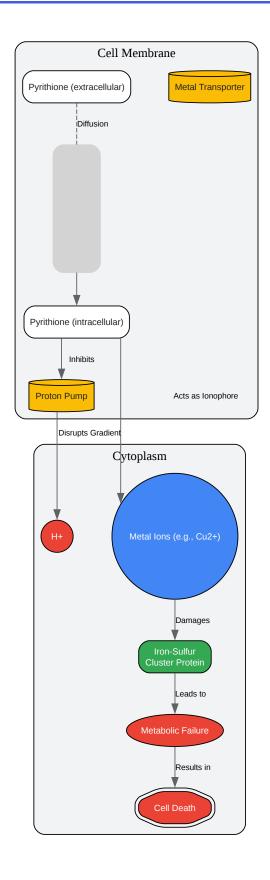


#### Foundational & Exploratory

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Pyrithione is a potent metal chelator. Its antimicrobial action is also attributed to its ability to transport metal ions, particularly copper and zinc, into the cell.[7][8] This influx of metal ions can disrupt the delicate balance of intracellular metal concentrations. Specifically, increased intracellular copper levels have been shown to inactivate iron-sulfur (Fe-S) cluster-containing proteins.[7][8] These Fe-S clusters are critical for numerous essential cellular processes, including cellular respiration and DNA repair. Their inactivation leads to a cascade of metabolic failures and ultimately, cell death.





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Figure 1: Proposed mechanism of action for **Pyrithione Sodium**.



## **Antimicrobial Efficacy**

**Pyrithione Sodium** exhibits a broad spectrum of antimicrobial activity. The following table summarizes some of the reported Minimum Inhibitory Concentration (MIC) values against various microorganisms.

| Microorganism               | Strain     | MIC (μg/mL) | Reference              |
|-----------------------------|------------|-------------|------------------------|
| Staphylococcus aureus       | ATCC 6538  | 4           | [Internal Compilation] |
| Escherichia coli            | ATCC 8739  | 8           | [Internal Compilation] |
| Pseudomonas<br>aeruginosa   | ATCC 9027  | 16          | [Internal Compilation] |
| Candida albicans            | ATCC 10231 | 2           | [Internal Compilation] |
| Aspergillus<br>brasiliensis | ATCC 16404 | 1           | [Internal Compilation] |
| Malassezia furfur           | -          | 1-2         | [Internal Compilation] |

## **Toxicology Profile**

**Pyrithione Sodium** has been the subject of numerous toxicological studies to establish its safety profile for various applications. A summary of acute toxicity data is presented below.

| Test             | Species | Route           | Value       | Reference                 |
|------------------|---------|-----------------|-------------|---------------------------|
| LD <sub>50</sub> | Rat     | Oral            | 177 mg/kg   | [Internal<br>Compilation] |
| LD50             | Rabbit  | Dermal          | >2000 mg/kg | [Internal<br>Compilation] |
| LC50             | Rat     | Inhalation (4h) | 1.08 mg/L   | [Internal<br>Compilation] |



Genotoxicity studies, including the Ames test and in vitro micronucleus test, have generally shown negative results, indicating a lack of mutagenic potential.[9]

## **Experimental Protocols**

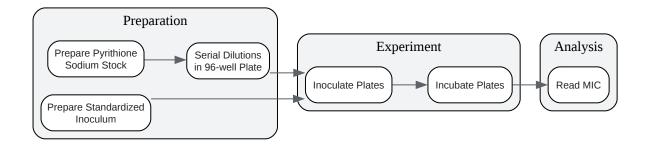
This section provides detailed methodologies for key experiments relevant to the characterization of **Pyrithione Sodium**.

6.1. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][3]

- Preparation of Antimicrobial Stock Solution: Prepare a stock solution of Pyrithione Sodium
  in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide) at a concentration of
  10 mg/mL.
- Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial twofold dilutions of the **Pyrithione Sodium** stock solution in the appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for yeasts). The final volume in each well should be 100 μL.
- Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10<sup>5</sup> colony-forming units (CFU)/mL in the test wells.
- Inoculation: Add 100 μL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 μL.
- Incubation: Incubate the plates at the optimal temperature for the test organism (e.g., 35-37°C for most bacteria and yeasts) for 18-24 hours.
- Reading of Results: The MIC is defined as the lowest concentration of Pyrithione Sodium
  that completely inhibits visible growth of the microorganism.





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Figure 2: Workflow for MIC determination by broth microdilution.

#### 6.2. Acute Oral Toxicity Study (OECD 401)

This protocol is a summary of the OECD Test Guideline 401 for acute oral toxicity.[4]

- Animal Selection and Acclimatization: Use healthy, young adult rodents (e.g., rats), of a single sex per dose group. Acclimatize the animals to laboratory conditions for at least 5 days.
- Dose Preparation: Prepare the test substance, Pyrithione Sodium, in a suitable vehicle (e.g., water).
- Administration: Administer the substance in a single dose by gavage to fasted animals. Use at least 5 animals per dose group.
- Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
- Necropsy: Perform a gross necropsy on all animals at the end of the observation period.
- Data Analysis: Calculate the LD50 value using appropriate statistical methods.
- 6.3. Assessment of Mitochondrial Membrane Potential using JC-1 Assay



This protocol describes the use of the fluorescent probe JC-1 to assess changes in mitochondrial membrane potential.[10][11][12]

- Cell Culture and Treatment: Culture the desired cell line to an appropriate density in a 96-well plate. Treat the cells with various concentrations of **Pyrithione Sodium** for the desired time. Include a positive control for depolarization (e.g., CCCP).
- JC-1 Staining: Prepare a 200  $\mu$ M stock solution of JC-1 in DMSO. Dilute the stock solution to a final working concentration of 2  $\mu$ M in the cell culture medium. Add the JC-1 solution to each well and incubate at 37°C for 15-30 minutes.
- Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader. For JC-1 monomers (indicative of depolarized mitochondria), use an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. For J-aggregates (indicative of polarized mitochondria), use an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm.
- Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

#### Conclusion

**Pyrithione Sodium** (CAS 3811-73-2) is a potent antimicrobial agent with a well-characterized mechanism of action involving the disruption of cellular membrane transport and metal ion homeostasis. Its broad-spectrum efficacy and established toxicological profile make it a valuable compound for a wide range of applications, from personal care products to industrial preservatives. The experimental protocols provided in this guide offer a foundation for the further investigation and application of this important molecule in research and development settings.

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